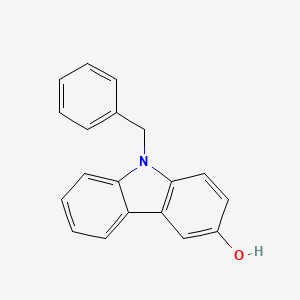

9-Benzyl-9H-carbazol-3-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Benzyl-9H-carbazol-3-OL is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives have been extensively studied due to their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of biphenyl-utilizing bacteria to produce hydroxylated carbazole metabolites . The formation of 9-Benzyl-9H-carbazol-3-OL can be achieved through the spontaneous release from corresponding dihydrodiols .

Industrial Production Methods: Industrial production of this compound may involve electropolymerization techniques. For instance, the monomer can be electropolymerized on carbon fiber microelectrodes in the presence of specific reagents and conditions . This method ensures high purity and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-9H-carbazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of this compound by the spontaneous release from corresponding dihydrodiols is an example of an oxidation reaction .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include biphenyl, organic acids, and nutrient broth . Electropolymerization conditions may involve the use of boron trifluoride diethyl ether and ethyl ether .

Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated carbazole derivatives

Scientific Research Applications

9-Benzyl-9H-carbazol-3-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including antibacterial, antifungal, antiparasitic, antiviral, and anticancer properties . Additionally, it is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 9-Benzyl-9H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit angiogenesis and inflammation . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9-Benzyl-9H-carbazol-3-OL include 9H-carbazole, 9H-fluorene, dibenzofuran, and dibenzothiophene . These compounds share structural similarities and exhibit comparable pharmacological activities.

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of a benzyl group at the 9-position and a hydroxyl group at the 3-position. This specific functionalization imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Benzyl-9H-carbazol-3-OL, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of carbazole derivatives typically involves alkylation or substitution reactions. For example, 9-substituted carbazoles can be synthesized via nucleophilic substitution using alkyl halides under basic conditions. In one protocol, carbazole reacts with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C, yielding 89.5% after recrystallization . Key variables include:

- Temperature : Higher temperatures (e.g., 45°C) enhance reaction kinetics but may increase side reactions.

- Catalyst : TBAB improves interfacial reactivity in biphasic systems.

- Purification : Recrystallization from ethanol ensures high purity .

- Data Table :

| Reaction Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 45°C | Maximizes kinetics |

| Catalyst (TBAB) | 6.20 mmol | Reduces reaction time |

| Solvent | Toluene | Facilitates phase separation |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For 9-Benzyl-9H-carbazole, X-ray data (R factor = 0.076) revealed a planar carbazole core with a benzyl group at the 9-position, stabilized by π-π interactions . Complementary techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., benzyl proton signals at δ 5.2–5.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 284.14).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced photophysical properties?

- Methodological Answer : A 2k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Temperature (40–60°C), TBAB concentration (2–10 mmol), solvent (toluene vs. DMF).

- Response Variables : Yield, purity, fluorescence quantum yield.

- Analysis : Regression models (e.g., ANOVA) identify significant interactions. Orthogonal design matrices minimize experimental runs .

- Data Table :

| Factor | Low Level | High Level | Effect on Fluorescence Yield |

|---|---|---|---|

| Temperature | 40°C | 60°C | Negative correlation |

| TBAB Concentration | 2 mmol | 10 mmol | Positive correlation |

| Solvent Polarity | Toluene | DMF | Reduces aggregation |

Q. What mechanisms underlie conflicting data in the oxidative stability of this compound derivatives?

- Methodological Answer : Contradictions in oxidative stability may arise from:

- Substituent Effects : Bulky tert-butyl groups at 3/6 positions hinder oxidation by steric shielding .

- Reaction Conditions : KMnO4 in acidic vs. neutral media produces quinones or epoxides, respectively.

- Analytical Limitations : HPLC vs. GC-MS may misidentify degradation products.

- Resolution Strategy :

Conduct controlled oxidation studies with standardized protocols.

Use tandem MS/MS for product identification.

Compare computational (DFT) predictions of bond dissociation energies with experimental data .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the reactivity of this compound in catalytic systems?

- Methodological Answer : AI integrates reaction kinetics, thermodynamics, and fluid dynamics to predict outcomes. Steps include:

Parameterization : Input experimental data (e.g., rate constants from ).

Machine Learning : Train models on synthetic datasets to optimize catalyst-substrate interactions.

Validation : Compare simulated yields with bench-scale experiments .

Q. Handling Data Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for carbazole derivatives?

- Methodological Answer :

- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments weekly.

- Cross-Validation : Correlate NMR, IR, and X-ray data to resolve signal ambiguities (e.g., overlapping aromatic protons) .

- Collaborative Studies : Share raw data via platforms like Zenodo for peer verification.

Properties

CAS No. |

115552-05-1 |

|---|---|

Molecular Formula |

C19H15NO |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

9-benzylcarbazol-3-ol |

InChI |

InChI=1S/C19H15NO/c21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20(19)13-14-6-2-1-3-7-14/h1-12,21H,13H2 |

InChI Key |

AHXOSLRXZZTJRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.